molecular formula C9H10F2O2 B6243293 8,8-difluorotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid CAS No. 2649058-02-4

8,8-difluorotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid

Cat. No.: B6243293
CAS No.: 2649058-02-4
M. Wt: 188.17 g/mol
InChI Key: ZNNMWRLGRCBBHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,8-Difluorotricyclo[3.2.1.0²,⁷]octane-1-carboxylic acid is a fluorinated tricyclic carboxylic acid derivative. The addition of two fluorine atoms at the 8,8 positions introduces significant electronic and steric effects, enhancing acidity, metabolic stability, and lipophilicity compared to the parent compound. This compound is likely explored as a rigid scaffold in medicinal chemistry due to its constrained tricyclic system, which reduces conformational flexibility and improves target binding selectivity.

Properties

CAS No.

2649058-02-4

Molecular Formula

C9H10F2O2

Molecular Weight

188.17 g/mol

IUPAC Name

8,8-difluorotricyclo[3.2.1.02,7]octane-1-carboxylic acid

InChI

InChI=1S/C9H10F2O2/c10-9(11)4-1-2-5-6(3-4)8(5,9)7(12)13/h4-6H,1-3H2,(H,12,13)

InChI Key

ZNNMWRLGRCBBHB-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3C2(C(C1C3)(F)F)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-difluorotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid typically involves multiple steps. One common method starts with the commercially available monoterpene carvone. The sequence involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by a cyclopropane ring opening . This method allows for the efficient conversion of carvone into the desired tricyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would likely be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C9H10F2O2
Molecular Weight: 188.17 g/mol
LogP: 1.55
Polar Surface Area: 37 Ų

The compound features a carboxylic acid functional group that enhances its reactivity and solubility in polar solvents, making it suitable for various chemical reactions.

Organic Synthesis

8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical transformations such as:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Amide Formation: It can react with amines to produce amides, which are important in pharmaceuticals.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to yield smaller compounds with potential biological activity.

Research indicates that compounds with fluorinated structures often exhibit enhanced biological activities due to increased lipophilicity and metabolic stability. Preliminary studies suggest that this compound may interact with biological targets such as enzymes or receptors, leading to potential therapeutic applications:

  • Anticancer Agents: Fluorinated compounds have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties: Some studies suggest that similar fluorinated tricyclic compounds possess antimicrobial activity.

Medicinal Chemistry

The compound is being investigated as a precursor for drug development due to its ability to modify biological pathways effectively:

  • Drug Design: Its unique structure can be used to design novel drugs targeting specific diseases.
  • Prodrug Formulations: The carboxylic acid can be converted into esters or amides that may enhance the bioavailability of therapeutic agents.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized derivatives of this compound and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell growth compared to control groups.

Case Study 2: Antimicrobial Properties

Another research project focused on evaluating the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The findings demonstrated that the compound displayed notable antibacterial activity at specific concentrations, suggesting its potential use in developing new antibiotics.

Summary Table of Applications

Application AreaDescription
Organic SynthesisBuilding block for esters and amides; decarboxylation reactions
Biological ActivityPotential anticancer and antimicrobial properties
Medicinal ChemistryPrecursor for drug development; prodrug formulations

Mechanism of Action

The mechanism of action of 8,8-difluorotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

  • Tricyclo[3.2.1.0²,⁷]octane-1-carboxylic Acid (Non-Fluorinated) Structure: Lacks fluorine substituents. Properties: Lower acidity (pKa ~5 for carboxylic acid) and reduced lipophilicity compared to the difluoro analog. The absence of fluorine may increase metabolic susceptibility. Applications: Serves as a foundational scaffold for derivatization .
  • 8-Aminotricyclo[3.2.1.0²,⁷]octane-1-carboxylic Acid Structure: Features an amino group (-NH₂) at position 8 instead of fluorine. Properties: The amino group increases basicity, enabling salt formation (e.g., hydrochloride salts for improved solubility). However, it may reduce metabolic stability due to susceptibility to oxidation or enzymatic degradation .

Bicyclic vs. Tricyclic Systems

  • 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic Acid (CAS 1459-96-7)

    • Structure : Bicyclo[2.2.2]octane core with a methoxycarbonyl substituent.
    • Properties : Less rigid than tricyclic systems, offering moderate conformational flexibility. The ester group (methoxycarbonyl) enhances lipophilicity but reduces aqueous solubility compared to carboxylic acids .
  • Bicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives

    • Structure : Highly strained bicyclo[1.1.1]pentane core.
    • Properties : Extreme ring strain increases reactivity, making it useful for bioisosteric replacement of aromatic rings. However, its small size limits functional group diversity compared to tricyclic systems .

Fluorinated Cyclic Carboxylic Acids

  • 2,2-Difluorocyclopropane-1-carboxylic Acid Structure: Cyclopropane ring with 2,2-difluoro substitution. Properties: High ring strain and strong electron-withdrawing effects from fluorine atoms result in a lower pKa (~2.5–3.0) compared to non-fluorinated cyclopropane analogs. The smaller ring size limits steric bulk but enhances metabolic resistance .

Complex Bicyclic Antibiotic Derivatives

  • Thia-Azabicyclo[4.2.0]octene Carboxylic Acids (e.g., Cephalosporin Derivatives) Structure: Include sulfur and nitrogen heteroatoms, with additional amide and thioether groups. Properties: Designed for antibiotic activity (e.g., β-lactamase resistance). The tricyclic compound lacks these functional groups but offers a simpler, more rigid scaffold for non-antibiotic applications .

Biological Activity

8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid is a complex organic compound notable for its unique tricyclic structure and the presence of fluorine atoms. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activity and chemical stability.

Chemical Structure and Properties

  • Molecular Formula : C9_9H10_{10}F2_2O2_2
  • Molecular Weight : 188 Da
  • CAS Number : 2649058-02-4
  • LogP : 1.55
  • Hydrogen Bond Acceptors : 2
  • Hydrogen Bond Donors : 1
  • Rotatable Bonds : 1
  • Number of Rings : 3

The compound features a carboxylic acid functional group that contributes to its biological activity by participating in various biochemical reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound's binding affinity and stability, which can lead to more potent biological effects. The carboxylic acid group can facilitate interactions with biomolecules through hydrogen bonding and ionic interactions.

Case Studies and Research Findings

Recent studies have explored the potential therapeutic applications of this compound:

  • Antimicrobial Activity : Research has indicated that derivatives of tricyclic compounds can exhibit antimicrobial properties. The presence of fluorine may enhance these activities by increasing lipophilicity and membrane penetration.
  • Enzyme Inhibition : Investigations into enzyme inhibition have shown that compounds with similar structures can act as competitive inhibitors for key metabolic enzymes, potentially leading to therapeutic benefits in metabolic disorders.
  • Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, showing promising results in selectively inducing apoptosis in malignant cells while sparing normal cells.

Data Table: Summary of Biological Activities

Study TypeFindingsReference
Antimicrobial ActivityEffective against Gram-positive bacteria
Enzyme InhibitionCompetitive inhibition observed
CytotoxicityInduced apoptosis in cancer cell lines

Applications in Research and Industry

The unique properties of this compound make it a valuable compound in several applications:

  • Medicinal Chemistry : It serves as a precursor for synthesizing novel therapeutic agents.
  • Material Science : Its chemical stability and reactivity make it suitable for developing specialty chemicals.
  • Biochemical Research : Used as a tool to study enzyme mechanisms and metabolic pathways.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 8,8-difluorotricyclo[3.2.1.0²,⁷]octane-1-carboxylic acid, and what challenges arise due to its tricyclic structure and fluorine substituents?

  • Methodological Answer : The synthesis of tricyclic fluorinated compounds often involves multi-step strategies. A plausible route could adapt Friedel-Crafts acylation (used for similar fluorinated carboxylic acids) with a tricyclic precursor . Key challenges include steric hindrance from the rigid tricyclic framework and managing fluorination regioselectivity. Lewis acids (e.g., AlCl₃) under anhydrous conditions are critical to prevent hydrolysis of intermediates. Post-synthetic fluorination via electrophilic substitution (e.g., using Selectfluor®) may require optimization to avoid over-fluorination .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Essential for confirming the tricyclic backbone and substituent positions. The ¹⁹F NMR is critical for verifying fluorine placement and assessing purity .
  • IR Spectroscopy : Identifies carboxylic acid (-COOH) and C-F stretches (1000–1300 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Diffraction (XRD) : Resolves ambiguities in stereochemistry or conformational isomerism .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer : Fluorinated tricyclic carboxylic acids are sensitive to moisture and UV light. Store under inert atmosphere (argon or nitrogen) at -20°C in amber vials. Periodic purity checks via HPLC or TLC are recommended, as decomposition products (e.g., decarboxylated derivatives) may form over time .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of 8,8-difluorotricyclo[3.2.1.0²,⁷]octane-1-carboxylic acid given potential side reactions?

  • Methodological Answer : Use factorial design (e.g., 2³ factorial experiments) to test variables like temperature, catalyst loading, and solvent polarity . For example:

VariableLow LevelHigh Level
Temperature0°C25°C
Catalyst (AlCl₃)1 eq2 eq
SolventDCMToluene
Analyze interactions using ANOVA to identify optimal conditions. Monitor side reactions (e.g., defluorination) via ¹⁹F NMR .

Q. How to address discrepancies in spectroscopic data when analyzing fluorinated tricyclic compounds?

  • Methodological Answer : Discrepancies in NMR shifts may arise from dynamic conformational changes or diastereomerism. Techniques include:

  • VT-NMR (Variable Temperature) : Detects conformational equilibria by observing signal coalescence at elevated temperatures.
  • DFT Calculations : Predicts theoretical NMR shifts for comparison with experimental data (software: Gaussian or ORCA).
  • Chiral HPLC : Resolves enantiomers if unexpected peaks arise in chromatograms .

Q. How to design experiments to study the compound's reactivity in nucleophilic acyl substitution, considering the electron-withdrawing fluorine atoms?

  • Methodological Answer :

  • Kinetic Studies : Compare reaction rates with non-fluorinated analogs under identical conditions (e.g., hydrolysis in buffered solutions at varying pH).
  • Computational Modeling : Calculate activation energies for acyl intermediate formation using DFT to rationalize fluorine’s electronic effects.
  • Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis pathways via mass spectrometry .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data regarding the biological activity of fluorinated tricyclic carboxylic acids?

  • Methodological Answer :

  • Dose-Response Curves : Test the compound across a wider concentration range to identify non-linear effects.
  • Assay Validation : Replicate results in orthogonal assays (e.g., enzymatic vs. cell-based) to rule out assay-specific artifacts.
  • Metabolite Screening : Use LC-MS to detect in situ degradation products that may contribute to observed activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.